1-Bromo-5-cyclobutoxy-2,3-difluorobenzene
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Overview
Description
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene is an organic compound with the molecular formula C10H9BrF2O. It is a brominated aromatic compound that contains both fluorine and cyclobutoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of cyclobutoxy and difluoro groups. One common method involves the reaction of 1-bromo-2,3-difluorobenzene with cyclobutanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of tubular reactors for diazotization reactions, followed by bromination and cyclobutoxy group introduction, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .
Scientific Research Applications
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene include:
- 1-Bromo-2,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which is not commonly found in similar brominated and fluorinated benzene derivatives. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9BrF2O |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-bromo-5-cyclobutyloxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
VWQDSNNJAIQCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)F |
Origin of Product |
United States |
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